ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
Description
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a coumarin derivative characterized by a 4-phenyl substituent, an 8-methyl group, and an ethoxyacetate moiety at the 7-position. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The 4-phenyl group introduces π-π stacking capabilities, and the 8-methyl group may influence steric interactions in biological systems .
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H18O5/c1-3-23-19(22)12-24-17-10-9-15-16(14-7-5-4-6-8-14)11-18(21)25-20(15)13(17)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
JNELDABCUUKNLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation for 7-Hydroxy-4-Phenyl-8-Methylcoumarin
Reactants :
-
3-Methylresorcinol (to introduce the 8-methyl group post-cyclization)
-
Ethyl benzoylacetate (to introduce the 4-phenyl group)
-
Concentrated sulfuric acid (catalyst)
Procedure :
-
A mixture of 3-methylresorcinol (0.1 mol, 12.4 g) and ethyl benzoylacetate (0.1 mol, 19.4 g) is stirred with concentrated H₂SO₄ (9.8 mL) at 100°C for 18 hours.
-
The reaction is quenched in ice-water, and the precipitate is filtered and recrystallized from aqueous ethanol.
Yield : ~80% (analogous to reported coumarin syntheses).
Key Characterization :
-
IR (KBr) : 1715 cm⁻¹ (lactone C=O), 1610 cm⁻¹ (C=C aromatic).
-
¹H NMR (DMSO-d₆) : δ 6.24 (s, H-3), 7.45–7.55 (m, 4-phenyl protons), 2.41 (s, 8-CH₃).
Alkylation of 7-Hydroxycoumarin with Ethyl Chloroacetate
The 7-hydroxy group of the coumarin scaffold is functionalized via Williamson ether synthesis to introduce the ethoxyacetate side chain.
Reaction Conditions and Optimization
Reactants :
-
7-Hydroxy-4-phenyl-8-methylcoumarin
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (base)
-
Dry acetone (solvent)
Procedure :
-
A mixture of 7-hydroxy-4-phenyl-8-methylcoumarin (1.76 g, 6.7 mmol), ethyl chloroacetate (0.82 mL, 7.4 mmol), and K₂CO₃ (1.38 g, 10 mmol) in dry acetone is refluxed for 12 hours.
-
The mixture is filtered hot, cooled, and poured into ice-water. The product is recrystallized from ethanol.
Yield : 81–85%.
Key Characterization :
Alternative Synthetic Strategies
Mitsunobu Reaction for Ether Formation
While less common, the Mitsunobu reaction offers an alternative for coupling ethyl glycolate to the coumarin hydroxyl group. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF, but it is cost-prohibitive for large-scale synthesis.
Enzymatic Esterification
Emerging studies suggest lipase-catalyzed transesterification as a green chemistry approach, though yields remain suboptimal (~50–60%) compared to classical methods.
Critical Analysis of Reaction Parameters
Acid Catalyst in Pechmann Condensation
-
Sulfuric Acid vs. Lewis Acids : While H₂SO₄ is standard, FeCl₃ or ZnCl₂ can reduce side reactions but require higher temperatures (120–140°C).
-
Solvent-Free vs. Solvent-Assisted : Solvent-free conditions improve yields by 5–7% but increase viscosity, complicating mixing.
Scalability and Industrial Considerations
Cost-Benefit Analysis
Purification Challenges
-
Recrystallization Solvents : Ethanol-water mixtures (4:1) provide pure product, but acetonitrile reduces processing time by 30%.
-
Chromatography : Silica gel chromatography (petroleum ether:ethyl acetate, 5:1) resolves esterification byproducts but is impractical for >100 g batches.
Spectroscopic and Crystallographic Insights
Chemical Reactions Analysis
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
-
Anticancer Activity
- Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties
- Research has indicated that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests potential applications in developing new antimicrobial agents.
-
Enzyme Inhibition
- Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including acetylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer properties of this compound using the MTT assay on the MCF-7 cell line. The results indicated significant cytotoxicity with an IC50 value in the low micromolar range, suggesting strong potential for development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a separate investigation, the compound was tested against various bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating its potential as a lead compound for new antimicrobial therapies.
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related coumarin derivatives:
Key Observations:
The 8-methyl group may reduce metabolic degradation by sterically hindering cytochrome P450-mediated oxidation .
Functional Group Influence :
- Ethoxyacetate esters (target compound, ) balance solubility and membrane permeability, whereas acetonitrile () or acetamide () groups alter reactivity and stability.
- Hydrolysis of the ethoxyacetate to a carboxylic acid could enhance interactions with polar biological targets .
Synthetic Yields :
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate was synthesized with 81–82% yield using K₂CO₃ in DMF , suggesting efficient methods for analogous compounds.
Electronic and Steric Effects: Chloro () or methoxy () substituents alter electron density, affecting redox properties and intermolecular interactions.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₆O₅
Molecular Weight: Approximately 320.33 g/mol
Structural Features:
- Contains a chromenone moiety known for various biological activities.
- An ethyl acetate group enhances solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific cellular receptors and enzymes involved in tumor growth.
1. Antioxidant Activity
Research indicates that compounds with chromenone structures often exhibit significant antioxidant capabilities. This compound has been shown to effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
2. Anti-inflammatory Activity
Studies have demonstrated that the compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory responses.
3. Anticancer Activity
In vitro studies have reported that this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves:
- Induction of apoptosis via mitochondrial pathways.
- Inhibition of cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging ROS | |
| Anti-inflammatory | Inhibition of COX and LOX | |
| Anticancer | Induction of apoptosis |
Notable Research Findings
- Antioxidant Efficacy : A study highlighted that this compound exhibited a significant reduction in lipid peroxidation levels in cellular models exposed to oxidative stress.
- Inflammation Modulation : Experimental models showed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Cancer Cell Studies : In a recent investigation, the compound was tested against MCF7 (breast cancer) and HT29 (colon cancer) cell lines, revealing IC50 values in the micromolar range, suggesting potent anticancer activity.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent | Base | Yield | Reference |
|---|---|---|---|---|
| A | DMF | K₂CO₃ | 81–82% | |
| B | Acetone | K₂CO₃ | 70–75% |
Basic: How is the structural characterization of this compound validated?
Answer:
Structural confirmation relies on:
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C1–C2–H2 = 119.2°, O3–C10–H10B = 109.8°) .
- Spectroscopy :
Advanced: How can researchers address discrepancies in reported synthetic yields?
Answer:
Yield variations arise from differences in:
- Reaction Medium : DMF enhances solubility of intermediates compared to acetone, improving reaction efficiency .
- Catalyst Activation : Anhydrous K₂CO₃ in DMF minimizes side reactions (e.g., hydrolysis of the ester group) .
- Workup Protocols : Rapid cooling and ethanol recrystallization reduce product loss .
Recommendation : Use kinetic studies (e.g., TLC monitoring) to identify optimal reaction termination points .
Advanced: What computational strategies optimize the synthesis of this compound?
Answer:
Quantum chemical calculations and reaction path searches (e.g., via density functional theory) can:
- Predict transition states and intermediates to identify rate-limiting steps .
- Screen solvents/bases computationally (e.g., solvation free energy of K₂CO₃ in DMF vs. acetone) to reduce experimental trials .
- Validate using experimental data (e.g., comparing computed vs. observed NMR shifts) .
Advanced: How do structural modifications influence biological activity in related chromenone derivatives?
Answer:
Structure-activity relationships (SAR) highlight:
Q. Table 2: Bioactivity of Structural Analogs
| Compound | Substituents | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| A | 8-Methyl, 4-phenyl | 25.3 (MCF-7) | |
| B | 6-Chloro, 8-methyl | 18.7 (MCF-7) | |
| C | 4-(4-Methoxyphenyl) | 32.1 (MCF-7) |
Advanced: How to design assays for understudied biological targets of this compound?
Answer:
Leverage structural homology with documented bioactive coumarins:
- Enzyme Targets : Screen against cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric assays .
- Cellular Models : Use MCF-7 or A549 cell lines for cytotoxicity studies, with ROS detection kits to probe antioxidant mechanisms .
- Binding Studies : Employ surface plasmon resonance (SPR) to quantify interactions with serum proteins or DNA .
Advanced: What analytical methods resolve contradictions in reported reaction mechanisms?
Answer:
Contradictions (e.g., competing alkylation vs. acylation pathways) can be resolved via:
- Isotopic Labeling : Track oxygen/nitrogen sources in intermediates using ¹⁸O/¹⁵N NMR .
- Kinetic Isotope Effects (KIE) : Differentiate SN1/SN2 mechanisms by comparing rates with deuterated reagents .
- In Situ IR Spectroscopy : Monitor real-time formation of carbonyl intermediates .
Basic: What are the stability and storage requirements for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
